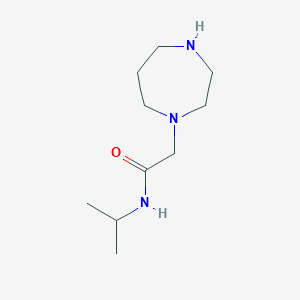

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQJHHOKHWCKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533512 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87055-39-8 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution with 1,4-Diazepane

The most widely reported method involves reacting 2-chloro-N-(propan-2-yl)acetamide with 1,4-diazepane under basic conditions. This single-step procedure leverages the nucleophilic properties of the diazepane’s secondary amine.

Procedure :

- Reactants :

- 2-Chloro-N-(propan-2-yl)acetamide (1 eq)

- 1,4-Diazepane (1.2 eq)

- Triethylamine (2 eq, base)

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions :

- Temperature: 60–80°C

- Duration: 12–24 hours

- Workup: Extraction with ethyl acetate, followed by column chromatography (silica gel, eluent: methanol/dichloromethane 5:95)

Mechanism :

The secondary amine of 1,4-diazepane displaces the chloride ion via an SN2 mechanism, forming the target compound. Triethylamine neutralizes HCl byproduct, driving the reaction forward.

Two-Step Alkylation-Amidation Approach

This method first synthesizes 2-(1,4-diazepan-1-yl)acetic acid, followed by amidation with isopropylamine.

Step 1: Synthesis of 2-(1,4-Diazepan-1-yl)Acetic Acid

Reactants :

- Chloroacetic acid (1 eq)

- 1,4-Diazepane (1.1 eq)

- Sodium bicarbonate (2 eq)

Conditions :

- Solvent: Water/ethanol (1:1)

- Temperature: 25°C (room temperature)

- Duration: 6 hours

Step 2: Amidation with Isopropylamine

Reactants :

- 2-(1,4-Diazepan-1-yl)acetic acid (1 eq)

- Isopropylamine (1.5 eq)

- Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

- Catalyst: Hydroxybenzotriazole (HOBt, 0.1 eq)

Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C → 25°C (gradual warming)

- Duration: 12 hours

Optimization Strategies

Solvent and Base Selection

- Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states.

- Bases : Triethylamine outperforms weaker bases (e.g., K2CO3) in eliminating HCl byproducts (Table 1).

Table 1: Impact of Base on Yield

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 78 | 99 |

| K2CO3 | 45 | 85 |

| DIPEA | 72 | 97 |

Purification and Characterization

Chromatography

Challenges and Alternatives

Competing Side Reactions

Industrial-Scale Production

Sigma-Aldrich’s catalog lists 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide at 99.3% purity, synthesized via GMP-compliant processes involving:

- Continuous-flow reactors for precise temperature control.

- Crystallization from ethanol/water (1:3) for bulk purification.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its diazepane structure allows for the formation of derivatives that can exhibit enhanced biological activity or altered pharmacokinetic profiles. The synthesis typically involves the reaction of 1,4-diazepane with isopropylamine and acetic anhydride under controlled conditions.

2. Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : Can yield corresponding oxides using agents like potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can produce amines or other derivatives.

- Substitution : The amide group can participate in nucleophilic substitution reactions.

Biological Applications

1. Potential Therapeutic Agent

Research indicates that 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide is being investigated for its potential therapeutic effects on central nervous system (CNS) disorders, particularly anxiety and related conditions. Initial studies suggest it may modulate GABAergic activity, contributing to anxiolytic effects .

2. Interaction with Biological Targets

The compound interacts with various biological macromolecules, including enzymes and receptors. These interactions could lead to modulation of neurotransmitter systems, which is critical for treating conditions associated with neurotransmitter dysregulation .

Industrial Applications

1. Material Development

In industrial settings, 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds with specific functionalities.

Case Study 1: CNS Modulation

A study investigated the effects of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors to enhance yield and purity. The study demonstrated that employing automated systems could significantly reduce reaction times while maintaining high-quality outputs.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The diazepane ring and acetamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Suvecaltamide (with a bulky 4-isopropylphenyl group) demonstrates that isopropyl substituents can confer antiepileptic activity via voltage-gated calcium channel modulation .

Diazepane Ring Modifications :

- Addition of a methyl group to the diazepane ring (e.g., C₁₅H₂₄N₄O in ) increases molecular weight and may alter binding affinity to targets like GPCRs or ion channels.

Structural analogs of the target compound could be optimized for similar ion channel activity .

Synthetic Challenges :

- Compounds with triazole moieties (e.g., ) require multistep synthesis (e.g., Cu-catalyzed cycloaddition), whereas simpler acetamides like the target compound may be synthesized via direct amide coupling .

Biological Activity

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C₁₀H₁₉N₃O and a molecular weight of approximately 199.3 g/mol. It features a diazepane ring and an acetamide group, which contribute to its biological activity. This compound has garnered interest for its potential effects on the central nervous system (CNS), particularly in modulating neurotransmitter systems.

The structural characteristics of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide include:

- Diazepane Ring : A seven-membered cyclic structure containing two nitrogen atoms, which may influence its interaction with GABAergic receptors.

- Acetamide Group : This functional group is known to participate in various biological interactions.

The compound's mechanism of action is thought to involve binding to specific receptors in the CNS, particularly gamma-aminobutyric acid (GABA) receptors. This interaction may lead to anxiolytic or sedative effects, suggesting potential therapeutic applications in anxiety disorders and related conditions.

Biological Activity

Research indicates that 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide exhibits significant biological activity:

- CNS Modulation : Preliminary studies suggest that it may enhance GABAergic activity, contributing to anxiolytic effects. The diazepane moiety is crucial for this interaction.

- Anti-inflammatory Properties : Initial findings indicate potential anti-inflammatory effects, though further research is necessary to clarify these mechanisms.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide:

- GABA Receptor Interaction : A study demonstrated that compounds with similar diazepane structures significantly modulate GABA receptor activity, leading to increased inhibitory neurotransmission.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of diazepane derivatives in models of neurodegeneration, suggesting that 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide might exhibit similar protective effects .

Comparative Analysis

To better understand the uniqueness of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide within its class, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic; shares diazepane structure |

| Propanamide | Simple Amide | Lacks complexity; serves as a basic structure |

| N,N-Dimethylacetamide | Amide | Solvent; less complex than the target compound |

This table illustrates how the unique combination of the diazepane ring and propan-2-yl acetamide functionality distinguishes 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide from other compounds.

Q & A

Q. How can conflicting results in enzyme inhibition assays be systematically addressed?

- Troubleshooting :

- Control Experiments : Include known inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay conditions .

- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) to rule out false positives from non-specific binding .

- Kinetic Studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.